RFRP-2 (rata)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

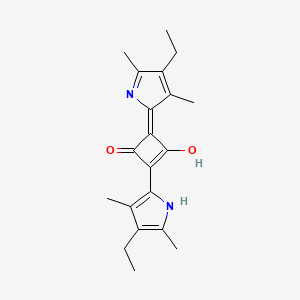

The synthesis of RFRP-2 (rat) involves genomic structure and alternative splicing . The complete rFrp/sFRP-4 genomic structure spans over 31 kb covering 9 exons . Variants I to IVa were alternatively spliced to different exons in the 3’end of mRNA and resulted in transcripts with truncated open reading frame .Molecular Structure Analysis

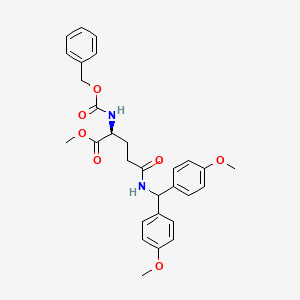

The molecular formula of RFRP-2 (rat) is C88H134N26O25S2 and its molecular weight is 2020.3 . The structure of the mature, functional peptides processed from the target precursor molecule has been determined .Chemical Reactions Analysis

RFRP-3, a related peptide, has been shown to alter the protein expression profile of the uterine fluid of ovariectomized estrogen-primed (OEP) rats by upregulating MMP9 expression whilst downregulating that of key hub proteins Gna13, GnaQ, Gnai3 and Kras .Physical And Chemical Properties Analysis

RFRP-2 (rat) has a high hydrophilicity due to its special chemical composition . It is stored in a -20°C freezer for up to three years, or in a 4°C freezer for up to two years .Aplicaciones Científicas De Investigación

Control Alostático de la Función Reproductiva

RFRP-2, como parte de las neuronas del péptido relacionado con RFamida (RFRP), juega un papel significativo en el control alostático de la función reproductiva. Estas neuronas liberan péptidos que regulan negativamente las neuronas de la hormona liberadora de gonadotropinas (GnRH), actuando como un 'freno' en el eje reproductivo. Este mecanismo es crucial para adaptarse a los cambios ambientales y fisiológicos que no son propicios para la reproducción, asegurando la supervivencia al suprimir la fertilidad .

Señalización de Retroalimentación de Estrógenos

RFRP-2 está involucrado en la señalización de retroalimentación de estrógenos al eje reproductivo. Los estudios han demostrado que el estradiol regula a la baja la expresión de RFRP en el hipotálamo. Esta regulación puede contribuir al mecanismo de retroalimentación del estrógeno en el eje reproductivo, influyendo en la fertilidad y los ciclos reproductivos .

Influencia en la Apoptosis y la Liberación de Gonadotropinas

Se ha encontrado que RFRP-2 inhibe la liberación y síntesis de la hormona luteinizante (LH) y la gonadotropina. Este efecto tiene implicaciones para la salud reproductiva y se ha observado en varias especies, incluidas ratas, ovejas y bovinos. La influencia del péptido en la apoptosis y la liberación de gonadotropinas es un área significativa de investigación con posibles aplicaciones en tratamientos de fertilidad .

Modulación de Respuestas al Estrés

Las neuronas RFRP, incluidas las que liberan RFRP-2, son potenciales mediadores de la supresión inducida por estrés del eje hipotalámico-hipofisario-gonadal (HPG). Pueden actuar como conductos para las señales de glucocorticoides o responder directamente a situaciones estresantes, modulando la función reproductiva durante el estrés .

Mecanismo De Acción

Target of Action

RFamide-related peptide-2 (RFRP-2) is a member of the RFamide peptide family, which includes neuropeptides that have a conserved carboxyl-terminal Arg–Phe–NH2 sequence . The primary targets of RFRP-2 are G-protein-coupled receptors, specifically NPFFR1 and NPFFR2 . These receptors are broadly distributed in the central nervous system, with the highest levels found in the limbic system and the hypothalamus .

Mode of Action

RFRP-2 interacts with its target receptors, NPFFR1 and NPFFR2, to modulate several functions including reproduction, feeding, and cardiovascular regulation . It has been suggested that RFRP-2’s action depends on opioid receptors activation, supporting its role in an anti-opioid system related to the opioid system .

Biochemical Pathways

RFRP-2 is involved in the modulation of nociception in basal and chronic pain conditions as well as their modulatory effects on the analgesic effects of opiates . It also plays a role in the hypothalamic-pituitary-gonadal (HPG) axis via its G protein-coupled receptor 147 (GPR147) . Moreover, RFRP-2 has been found to be involved in energy homeostasis and glucose metabolism .

Pharmacokinetics

It has been shown that intracerebroventricular administration of a related peptide, rfrp-1, increases prolactin secretion in rats . This suggests that RFRP-2 may also have central effects when administered in this manner.

Result of Action

RFRP-2 has been found to have a variety of effects at the molecular and cellular level. For instance, it has been shown to modulate nociception in rodents . In addition, it has been found to play a role in the modulation of several functions including reproduction, feeding, and cardiovascular regulation .

Action Environment

The action of RFRP-2 can be influenced by various environmental factors. For example, it has been suggested that the expression of RFRP-2 contributes to the integration of energy balance and reproduction, and is up-regulated in metabolically deficient conditions .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

RFRP-2 interacts with various biomolecules, primarily through its receptor, GPR147 . This interaction triggers a cascade of biochemical reactions that influence various physiological processes. For instance, RFRP-2 has been shown to inhibit gonadotropin-releasing hormone (GnRH) neurons, thereby regulating reproductive function .

Cellular Effects

RFRP-2 exerts significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, RFRP-2 has been shown to stimulate food intake in rats, suggesting a role in energy homeostasis .

Molecular Mechanism

RFRP-2 exerts its effects at the molecular level through several mechanisms. It binds to its receptor, GPR147, triggering a series of intracellular events . This can lead to changes in gene expression, enzyme activation or inhibition, and alterations in cellular function .

Temporal Effects in Laboratory Settings

The effects of RFRP-2 can change over time in laboratory settings. For example, chronic treatment with RFRP-3, a related peptide, has been shown to result in marked body mass increase, hyperphagia, hyperlipidemia, hyperglycemia, glucose intolerance, hypoinsulinism, hyperglucagon, and insulin resistance in rats .

Dosage Effects in Animal Models

The effects of RFRP-2 can vary with different dosages in animal models. For instance, high-dose treatment with RFRP-3 has been shown to suppress viability and increase apoptotic rates in rat cumulus cells .

Metabolic Pathways

RFRP-2 is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels . For instance, RFRP-3, a related peptide, has been shown to be involved in glucose metabolism in the pancreas and glucose disposal tissues of rats .

Transport and Distribution

RFRP-2 is transported and distributed within cells and tissues through specific transporters and binding proteins . Its localization or accumulation can be influenced by various factors, including its interactions with these proteins .

Subcellular Localization

The subcellular localization of RFRP-2 and its effects on activity or function can vary. For instance, RFRP-3, a related peptide, has been shown to be associated with the Golgi apparatus and the plasma membrane in rat cells . This localization can influence the peptide’s activity and function .

Propiedades

IUPAC Name |

(4S)-5-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C88H134N26O25S2/c1-45(2)35-60(86(138)113-31-15-22-64(113)83(135)103-53(24-26-66(90)118)76(128)100-52(21-14-30-96-88(93)94)75(127)105-57(71(92)123)36-49-17-10-8-11-18-49)108-82(134)63(43-116)111-84(136)65-23-16-32-114(65)87(139)61(37-50-19-12-9-13-20-50)109-79(131)58(38-51-40-95-44-98-51)107-81(133)62(42-115)110-78(130)56(29-34-141-7)104-85(137)70(48(5)117)112-68(120)41-97-73(125)47(4)99-74(126)54(25-27-69(121)122)101-77(129)55(28-33-140-6)102-80(132)59(39-67(91)119)106-72(124)46(3)89/h8-13,17-20,40,44-48,52-65,70,115-117H,14-16,21-39,41-43,89H2,1-7H3,(H2,90,118)(H2,91,119)(H2,92,123)(H,95,98)(H,97,125)(H,99,126)(H,100,128)(H,101,129)(H,102,132)(H,103,135)(H,104,137)(H,105,127)(H,106,124)(H,107,133)(H,108,134)(H,109,131)(H,110,130)(H,111,136)(H,112,120)(H,121,122)(H4,93,94,96)/t46-,47-,48+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,70-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJMBTDODJSDJI-YPHUOVQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)NC(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H134N26O25S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2020.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4,6-dichloro-5-fluoropyrimidin-2-yl)-6-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B1518395.png)

![N-[4-(4-dibenzofuranyl)phenyl]-2-aminobiphenyl](/img/structure/B1518405.png)

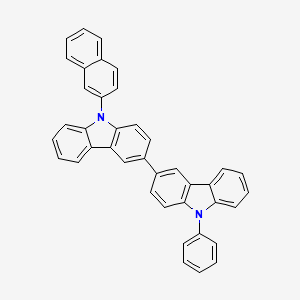

![2-[(Z)-(5-methyl-4-pentylpyrrol-2-ylidene)methyl]-5-(1H-pyrrol-2-yl)-1,2-dihydropyrrol-3-one](/img/structure/B1518420.png)